molecular formula C26H25N3O2 B2474757 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013757-44-2

1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2474757
CAS No.: 1013757-44-2
M. Wt: 411.505
InChI Key: OQJRRFWMUZIOKQ-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes benzyl and benzyloxy groups, as well as a dimethylphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyl, benzyloxy, and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The benzyl, benzyloxy, and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with varying substituents. Examples include:

  • 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide
  • 1-benzyl-3-(benzyloxy)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and potential applications. The presence of both benzyl and benzyloxy groups, along with the dimethylphenyl group, can influence its reactivity, solubility, and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-benzyl-N-(2,4-dimethylphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-13-14-24(20(2)15-19)27-25(30)23-17-29(16-21-9-5-3-6-10-21)28-26(23)31-18-22-11-7-4-8-12-22/h3-15,17H,16,18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJRRFWMUZIOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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